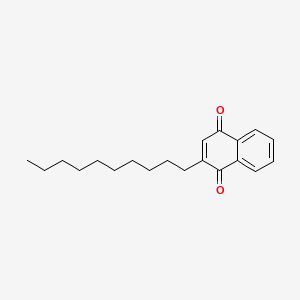
Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl Tripeptide-5 involves several steps:
Palmitoylation of Lysine: In a 500 ml three-necked flask equipped with a thermometer and a stirrer, 200 ml of water and 21.51 g of Nε-(tert-butoxycarbonyl)-L-lysine are added under stirring. The pH is adjusted to 10 with a 30% sodium hydroxide solution. Then, 20 g of palmitoyl chloride is added dropwise under stirring, and the pH is maintained at 10.
Formation of Tripeptide: The resulting product is then reacted with valine and another lysine residue to form the tripeptide sequence.
Industrial Production Methods
Industrial production of Palmitoyl Tripeptide-5 typically involves large-scale liquid-phase synthesis. The process is optimized to increase batch production capacity and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Tripeptide-5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for different applications in cosmetics and pharmaceuticals .
Scientific Research Applications
Palmitoyl Tripeptide-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and collagen synthesis.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties
Mechanism of Action
Palmitoyl Tripeptide-5 exerts its effects by mimicking the human body’s own mechanisms to activate latent transforming growth factor beta, a key element in collagen synthesis. It also protects collagen from degradation by inhibiting matrix metalloproteinases . This dual action helps to maintain skin structure and reduce the appearance of wrinkles .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for its ability to stimulate collagen production.
Copper Tripeptide: Known for promoting collagen and elastin synthesis.
Palmitoyl Tetrapeptide-7: Used for its anti-inflammatory properties
Uniqueness
Palmitoyl Tripeptide-5 is unique due to its dual action of stimulating collagen synthesis and protecting it from degradation. This makes it more effective in reducing the appearance of wrinkles compared to other peptides .
Properties
Molecular Formula |
C37H67F6N5O9 |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7) |
InChI Key |
FKCOHLNFINRFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


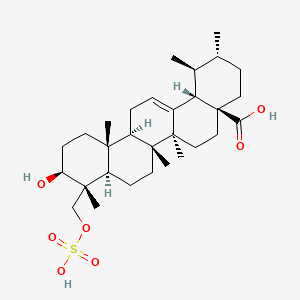

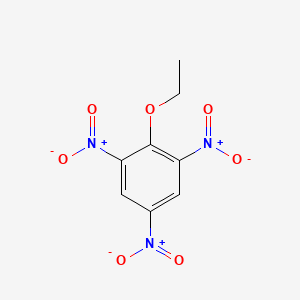
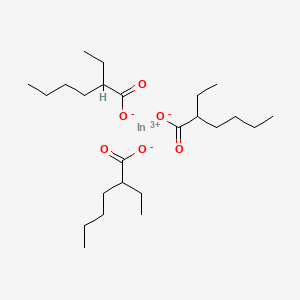
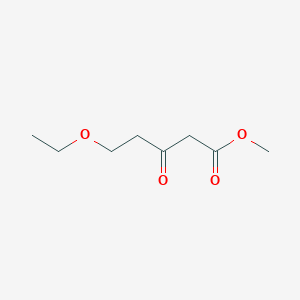
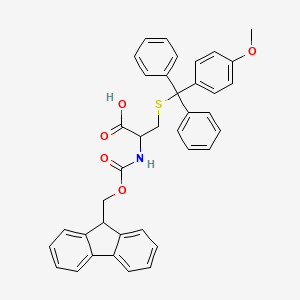
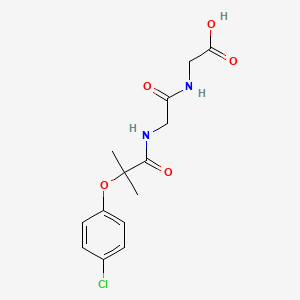
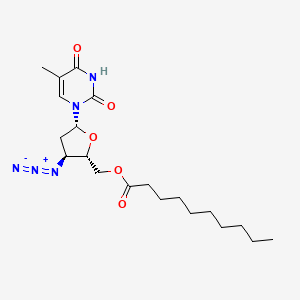
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
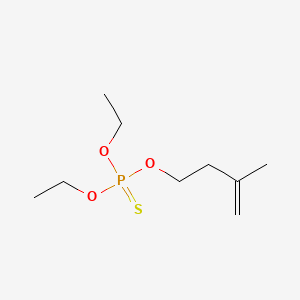
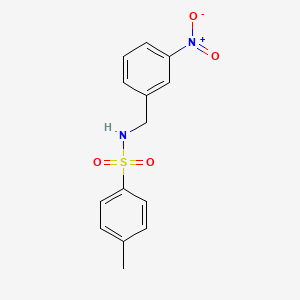

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)
